Bisoprolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Bisoprolol involves the reduction of 1,3 diester by treating with sodium borohydride in methanol to afford compound 13. It is then tosylated with para toluene sulfonyl chloride, triethylamine in dichloromethane followed by reaction with isopropyl amine to produce crude compound 4 .Molecular Structure Analysis
Bisoprolol-d5 is the deuterium labeled Bisoprolol. It is a potent, selective and orally active β1-adrenergic receptor blocker. Bisoprolol has little activity on β2-receptor . It is selective for β1-adrenoceptors in cardiac tissue. The S (-) enantiomer is believed to account for most of its β-blocking activity .Chemical Reactions Analysis
Bisoprolol is a beta blocker used for the treatment of high blood pressure. During the synthesis and scale up of Bisoprolol, several related compounds will be generated .Physical And Chemical Properties Analysis
Bisoprolol is a beta blocker and anti-hypertensive agent which affects the heart and circulation of blood in the arteries and veins. It has hydrophilic and lipophilic properties .Scientific Research Applications
Bisoprolol in Cardiovascular Research
Bisoprolol, a selective β1-adrenoceptor antagonist, has been extensively studied in the context of cardiovascular diseases. A landmark study, the Cardiac Insufficiency Bisoprolol Study II (CIBIS-II), demonstrated its efficacy in decreasing all-cause mortality in chronic heart failure, highlighting its role in managing heart failure patients (CIBIS-II Investigators and Committees, 1999). Another study found that bisoprolol may not be the preferred option for attenuating pressure overload-induced cardiac hypertrophy and fibrosis, offering insights into its nuanced effects in different cardiovascular conditions (Xiang et al., 2016).
Bisoprolol in Migraine Prophylaxis
Research has also explored bisoprolol's efficacy in migraine prophylaxis. A double-blind placebo-controlled study found that bisoprolol significantly reduced the frequency of migraine attacks, although it had no effect on the duration and severity of the attacks (van de Ven et al., 1997). This suggests its potential as a preventive treatment for migraines.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of bisoprolol have been a focal point of research. For instance, a study developed a liquid chromatography tandem mass spectrometry method for determining bisoprolol in human plasma using d5-bisoprolol as an internal standard, contributing to the understanding of its metabolism and distribution in the body (Liu et al., 2009). Another research showed that genetic variants influence the maximum heart rate response to bisoprolol in patients with acute coronary syndrome, highlighting the importance of personalized medicine in its application (Shumkov et al., 2021).
Bisoprolol in Experimental Therapeutics
In experimental therapeutics, bisoprolol has shown diverse effects. A study demonstrated its ability to reverse epinephrine-mediated inhibition of cell emigration, providing insights into its potential immunomodulatory effects (Yang et al., 2013). Additionally, bisoprolol's effects on oxidative stress and NF-κB signaling in the context of cadmium-induced myocardial toxicity have been investigated, suggesting its protective role against environmental toxin-induced cardiac injury (Liu et al., 2021).
properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-FFNOJTKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisoprolol-d5 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.